molecular formula C11H11ClF3NO2 B2927448 2-chloro-N-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 877977-06-5

2-chloro-N-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2927448
CAS No.: 877977-06-5
M. Wt: 281.66
InChI Key: QRUACVSZNUZBKA-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide is a chloroacetamide derivative characterized by a unique substitution pattern. Its structure comprises a 2-chloroacetamide backbone with two distinct substituents: a 2-methoxyphenyl group and a 2,2,2-trifluoroethyl group attached to the nitrogen atom. The trifluoroethyl group introduces strong electron-withdrawing effects, while the methoxyphenyl moiety contributes steric bulk and electronic modulation via the ortho-methoxy substituent.

Properties

IUPAC Name

2-chloro-N-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO2/c1-18-9-5-3-2-4-8(9)16(10(17)6-12)7-11(13,14)15/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUACVSZNUZBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyaniline, chloroacetyl chloride, and 2,2,2-trifluoroethylamine.

    Formation of Intermediate: 2-methoxyaniline reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-

Biological Activity

2-Chloro-N-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. With a molecular formula of C11H11ClF3NO2C_{11}H_{11}ClF_3NO_2 and a molecular weight of 281.66 g/mol, this compound features a unique trifluoroethyl group that may influence its pharmacological properties.

PropertyValue
Molecular Formula C₁₁H₁₁ClF₃NO₂
Molecular Weight 281.66 g/mol
CAS Number 170655-44-4
Boiling Point Not available
Storage Conditions Inert atmosphere, 2-8°C

The biological activity of this compound has been primarily investigated in the context of its interactions with various biological targets. The presence of the chloro and trifluoroethyl groups may enhance lipophilicity and alter the compound's interaction with cellular membranes, potentially affecting its bioavailability and metabolic stability.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, the incorporation of halogen atoms in aromatic compounds often enhances their ability to disrupt microbial cell membranes or inhibit enzymatic functions critical for microbial survival .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Research has shown that compounds featuring methoxy and chloro substituents often display cytotoxic effects in vitro. For example, studies on related acetamides have demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various acetamides against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoroethyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.
  • Cytotoxicity Assay : In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound showed significant cytotoxicity with an IC50 value in the low micromolar range, suggesting it may be a promising candidate for further development as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, compounds with similar structures often exhibit moderate to high oral bioavailability due to their lipophilic nature. Further studies are warranted to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Toxicological Profile

Preliminary toxicity assessments indicate that while the compound is relatively safe at low concentrations, higher doses may lead to skin irritation and other adverse effects. Safety data sheets recommend handling precautions due to its potential irritant properties .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (N-aryl, N-alkyl) Molecular Weight (g/mol) Key Applications/Properties References
2-Chloro-N-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide C₁₁H₁₁ClF₃NO₂ (calculated) 2-methoxyphenyl, 2,2,2-trifluoroethyl 283.65 (calculated) Under investigation
2-Chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide C₁₀H₈Cl₂F₃NO 4-chlorophenyl, 2,2,2-trifluoroethyl 286.08 Research chemical (structural analog)
Alachlor C₁₄H₂₀ClNO₂ 2,6-diethylphenyl, methoxymethyl 269.77 Herbicide (pre-emergent)
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide C₄H₅ClF₃NO —, 2,2,2-trifluoroethyl 175.54 Chemical intermediate
2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide C₉H₇ClF₃NO₂ 2-(trifluoromethoxy)phenyl 253.60 Synthetic intermediate

Key Observations :

  • Substituent Effects : The trifluoroethyl group enhances lipophilicity (logP ~3.0, inferred from analogs ) and metabolic stability compared to alkyl groups in herbicides like alachlor .

Physicochemical Properties

  • Lipophilicity: The trifluoroethyl group increases logP values relative to non-fluorinated analogs, as seen in 2-chloro-N-(2,2,2-trifluoroethyl)acetamide (logP ~1.5–2.0 ).
  • Hydrogen Bonding : The methoxy group acts as a hydrogen bond acceptor, contrasting with electron-withdrawing chloro substituents in analogs like the 4-chlorophenyl derivative .
  • Thermal Stability : Fluorinated substituents generally improve thermal stability, as observed in trifluoroethyl-containing polymers and paramagnetic complexes .

Q & A

Q. What are the established synthetic routes for 2-chloro-N-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide?

Methodological Answer: The synthesis typically involves sequential amide formation and halogenation. A general approach includes:

Amide Coupling : React 2-methoxyaniline with 2,2,2-trifluoroethylamine in the presence of a coupling agent (e.g., POCl₃) to form the secondary amine intermediate.

Chlorination : Treat the intermediate with chloroacetyl chloride under controlled conditions (e.g., dichloromethane, triethylamine base) to introduce the chloroacetamide group.

Purification : Use column chromatography or recrystallization for isolation .

Q. Key Considerations :

  • Optimize reaction temperature (e.g., 0–5°C during chlorination to prevent side reactions).
  • Monitor progress via TLC or HPLC.

Q. How is the compound structurally characterized in academic research?

Methodological Answer: A multi-technique approach is recommended:

Spectroscopy :

  • IR : Confirm C=O (1650–1750 cm⁻¹), C-Cl (550–850 cm⁻¹), and NH (3200–3400 cm⁻¹) stretches .
  • NMR : Analyze ¹H and ¹³C spectra for substituent effects (e.g., trifluoroethyl CF₃ group at ~120 ppm in ¹³C; methoxy OCH₃ at ~3.8 ppm in ¹H) .

X-ray Crystallography : Resolve crystal structure to determine bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding patterns) .

Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS .

Q. What are the critical physicochemical properties of this compound?

Q. How do substituents (methoxyphenyl/trifluoroethyl) influence electronic properties and reactivity?

Methodological Answer:

  • Methoxyphenyl Group :
    • Electron-donating OCH₃ increases electron density on the aromatic ring, potentially enhancing π-π stacking in crystal structures .
    • Affords intramolecular hydrogen bonding (e.g., N–H···O), altering conformational stability .
  • Trifluoroethyl Group :
    • Strong electron-withdrawing CF₃ group reduces basicity of the adjacent amine, impacting nucleophilic reactivity .
    • Stabilizes intermediates in degradation pathways (e.g., resistance to hydrolysis) .

Q. Experimental Validation :

  • Perform DFT calculations to map electrostatic potential surfaces.
  • Compare Hammett substituent constants (σₘ for OCH₃ ≈ -0.12; σₚ for CF₃ ≈ 0.54) .

Q. What are the analytical challenges in identifying degradation products?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with C-18 cartridges to isolate degradates. Elute polar degradates (e.g., oxanilic acids) with methanol, followed by ethyl acetate for parent compound .
  • Detection :
    • LC-MS/MS : Monitor m/z shifts for hydrolyzed products (e.g., loss of Cl or CF₃ groups).
    • 19F NMR : Track fluorine-containing fragments (e.g., trifluoroethanol) .
  • Key Degradation Pathways :
    • Hydrolysis of the chloroacetamide group under acidic/alkaline conditions.
    • Oxidative cleavage of the methoxyphenyl ring .

Q. How can computational modeling predict biological targets or toxicity?

Methodological Answer:

Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential binding sites (e.g., enzyme active sites) .

QSAR Models : Corrogate structural features (e.g., Cl, CF₃) with toxicity endpoints (e.g., carcinogenicity in rodent models ).

ADMET Prediction : Use tools like SwissADME to estimate permeability, metabolic stability, and CYP450 inhibition.

Q. Case Study :

  • Analogous chloroacetamides (e.g., alachlor) exhibit carcinogenicity via metabolic activation to DNA-reactive intermediates . Validate via in vitro mutagenicity assays (Ames test).

Q. What crystallographic insights exist for related N-substituted chloroacetamides?

Q. Implications for Target Compound :

  • Expect similar hydrogen bonding (N–H···O) and steric effects from the bulky trifluoroethyl group.

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